REACTION_CXSMILES
|
[C:1]([CH2:23][OH:24])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[CH2:25](Br)[CH:26]=[CH2:27].[OH-].[K+]>CS(C)=O.O>[C:1]([CH2:23][O:24][CH2:27][CH:26]=[CH2:25])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([F:20])([F:21])[F:22])([F:17])[F:18])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2] |f:2.3|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CO
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1240 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
35 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 4 hr, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into two immiscible liquid phases
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the lower layer was isolated
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CUSTOM
|
Details
|
to remove any remaining solvent
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)COCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |